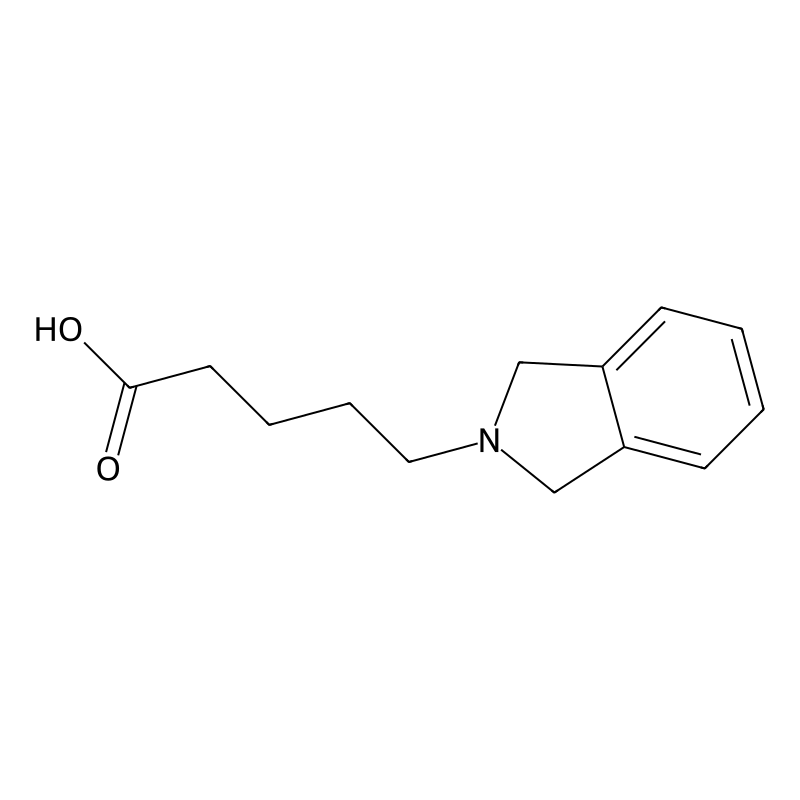5-(1,3-Dihydroisoindol-2-yl)pentanoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
5-(1,3-Dihydroisoindol-2-yl)pentanoic acid is an organic molecule being investigated for its potential to inhibit DNA helicase enzymes in Staphyloccocus aureus bacteria. DNA helicase enzymes are crucial for unwinding the DNA double helix during various cellular processes like replication and repair . Inhibiting these enzymes disrupts these processes, potentially hindering bacterial growth and reproduction.
5-(1,3-Dihydroisoindol-2-yl)pentanoic acid is an organic compound characterized by its unique structure, which includes a pentanoic acid moiety linked to a 1,3-dihydroisoindole group. Its molecular formula is C₁₃H₁₇NO₂, and it has a molecular weight of approximately 219.29 g/mol . This compound is notable for its potential biological activities, particularly as a DNA helicase inhibitor, which suggests its relevance in the study of bacterial infections and genetic processes .
The chemical reactivity of 5-(1,3-dihydroisoindol-2-yl)pentanoic acid can be explored through various reactions typical of carboxylic acids and amines. Key types of reactions include:
- Esterification: Reacting with alcohols can yield esters.
- Amide Formation: The carboxylic acid can react with amines to form amides.
- Decarboxylation: Under certain conditions, the compound may lose carbon dioxide.
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or altered physical properties.
5-(1,3-Dihydroisoindol-2-yl)pentanoic acid has been identified as a potential inhibitor of Staphylococcus DNA helicase, indicating its role in bacterial DNA replication processes . This property makes it a candidate for further research in antibiotic development. Additionally, some studies suggest that compounds with similar structures may possess immunomodulating effects, although specific data on this compound's immunological activity remain limited .
The synthesis of 5-(1,3-dihydroisoindol-2-yl)pentanoic acid typically involves multi-step organic reactions:
- Formation of the Isoindole Ring: Starting from suitable precursors (like phthalic anhydride), the isoindole structure is formed through cyclization reactions.
- Alkylation: The isoindole derivative is then reacted with pentanoic acid or its derivatives to form the final compound.
- Purification: The final product is purified using techniques such as recrystallization or chromatography.
These methods are essential for obtaining high-purity compounds for biological testing.
The primary applications of 5-(1,3-dihydroisoindol-2-yl)pentanoic acid include:
- Research in Antibiotics: Its potential as a DNA helicase inhibitor positions it as a candidate for developing new antibacterial agents.
- Pharmaceutical Development: Given its unique structure, it may also be explored for other therapeutic uses in treating diseases linked to DNA replication.
Interaction studies are crucial for understanding how 5-(1,3-dihydroisoindol-2-yl)pentanoic acid interacts with biological systems. Preliminary investigations suggest that it may bind to specific protein targets involved in DNA replication and repair processes. Further studies using techniques like surface plasmon resonance or nuclear magnetic resonance spectroscopy could elucidate these interactions more clearly.
Several compounds share structural similarities with 5-(1,3-dihydroisoindol-2-yl)pentanoic acid. These include:
The uniqueness of 5-(1,3-dihydroisoindol-2-yl)pentanoic acid lies in its specific combination of functional groups and structural features that may confer distinct biological activities not found in its analogs.








